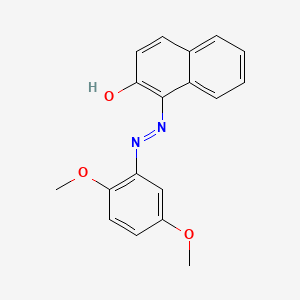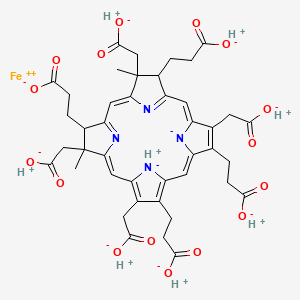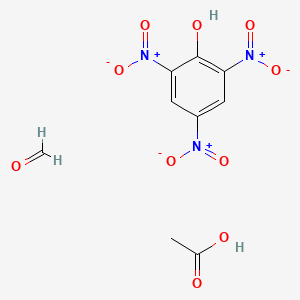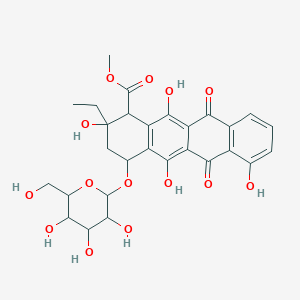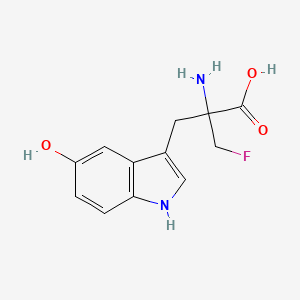
Dextromoramide tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Dextromoramide tartrate is a powerful opioid analgesic, structurally related to methadone. It was discovered and patented in 1956 by Paul Janssen at Janssen Pharmaceuticals. This compound is known for its high potency, being approximately three times more potent than morphine but with a shorter duration of action . It is primarily used in the treatment of severe pain and is subject to strict drug prohibition regimes due to its potential for abuse and addiction .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dextromoramide tartrate involves the condensation of pyrrolidine with (3S)-3-methyl-4-(morpholin-4-yl)-2,2-diphenylbutanoic acid. The reaction typically requires controlled conditions to ensure the correct stereochemistry of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and potency of the final product. The compound is often produced in a crystalline form to facilitate its use in pharmaceutical formulations .
化学反応の分析
Types of Reactions: Dextromoramide tartrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially affecting its potency and efficacy.
Reduction: Reduction reactions can modify the compound’s structure, impacting its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or amines .
科学的研究の応用
Dextromoramide tartrate has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the properties and behavior of opioid analgesics.
Biology: Researchers use this compound to investigate the biological mechanisms of pain and analgesia.
Medicine: It serves as a model compound for developing new analgesics with improved efficacy and reduced side effects.
作用機序
Dextromoramide tartrate exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The compound primarily targets the mu-opioid receptor, which is responsible for its potent analgesic effects. The pathways involved include the inhibition of adenylate cyclase and the modulation of ion channels, which reduce neuronal excitability and pain perception .
類似化合物との比較
Methadone: Structurally related to dextromoramide tartrate, methadone is also a potent opioid analgesic but has a longer duration of action.
Morphine: A naturally occurring opioid, morphine is less potent than this compound but has a longer history of use in pain management.
Uniqueness: this compound is unique due to its high potency and short duration of action. This makes it particularly useful for managing acute pain episodes where rapid onset and short duration of analgesia are desired. Its structural similarity to methadone also provides insights into the design and development of new opioid analgesics .
特性
CAS番号 |
2922-44-3 |
|---|---|
分子式 |
C29H38N2O8 |
分子量 |
542.6 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;(3S)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one |
InChI |
InChI=1S/C25H32N2O2.C4H6O6/c1-21(20-26-16-18-29-19-17-26)25(22-10-4-2-5-11-22,23-12-6-3-7-13-23)24(28)27-14-8-9-15-27;5-1(3(7)8)2(6)4(9)10/h2-7,10-13,21H,8-9,14-20H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t21-;1-,2-/m11/s1 |
InChIキー |
ACRMUSVWIFZVSM-JTHHODAVSA-N |
SMILES |
CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.C(C(C(=O)O)O)(C(=O)O)O |
異性体SMILES |
C[C@H](CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4.C(C(C(=O)O)O)(C(=O)O)O |
| 2922-44-3 | |
同義語 |
D Moramide D-Moramide Dextromoramide Dextromoramide Tartrate Palfium Pyrrolamidol Tartrate, Dextromoramide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





